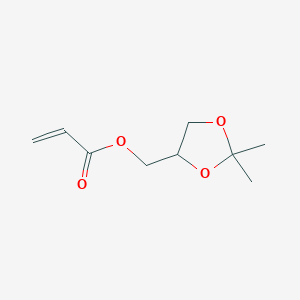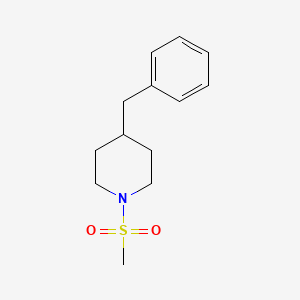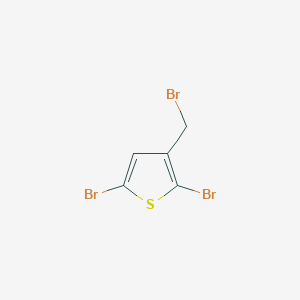
Thiophene, 2,5-dibromo-3-(bromomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,5-dibromo-3-(bromomethyl)- is a chemical compound with the molecular formula C5H3Br3S and a molecular weight of 334.85400 . It is used in various chemical reactions and has been the subject of several scientific studies .
Synthesis Analysis
The synthesis of thiophene-based compounds involves various methods, including the Hantzsch reaction and transition-metal-catalyzed cross-coupling reactions. For instance, 3-alkyl-2,5-dibromothiophene can be treated with highly reactive Rieke zinc (Zn*), resulting in 3-alkyl-2-bromo-5-(bromozincio)thiophene and 3-alkyl-5-bromo-2-(bromozincio)thiophene .Molecular Structure Analysis
The molecular structure of Thiophene, 2,5-dibromo-3-(bromomethyl)- can be analyzed using various spectroscopic techniques. The exact mass of the molecule is 331.75100 .Chemical Reactions Analysis
Thiophene, 2,5-dibromo-3-(bromomethyl)- is involved in various chemical reactions. For instance, it can undergo autopolymerization, a type of synthesis method for polythiophenes using halogenated thiophene derivatives . It can also participate in nickel- and palladium-catalyzed Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, Suzuki–Miyaura, and Migita–Kosugi–Stille couplings .Mécanisme D'action
The mechanism of action of Thiophene, 2,5-dibromo-3-(bromomethyl)- in chemical reactions is complex and depends on the specific reaction conditions. For example, in the autopolymerization reaction of 2-bromo-3-methoxythiophene, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .
Propriétés
Numéro CAS |
13191-37-2 |
|---|---|
Nom du produit |
Thiophene, 2,5-dibromo-3-(bromomethyl)- |
Formule moléculaire |
C5H3Br3S |
Poids moléculaire |
334.86 g/mol |
Nom IUPAC |
2,5-dibromo-3-(bromomethyl)thiophene |
InChI |
InChI=1S/C5H3Br3S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 |
Clé InChI |
FULQGNHFNHTPIU-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1CBr)Br)Br |
SMILES canonique |
C1=C(SC(=C1CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





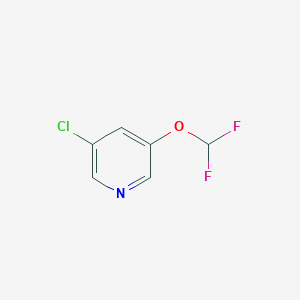
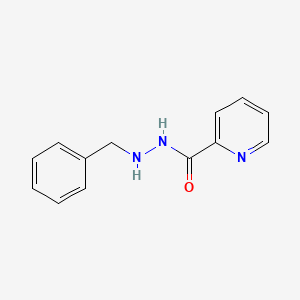

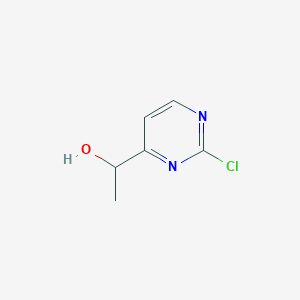

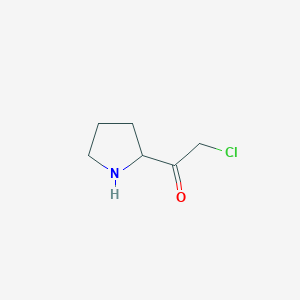
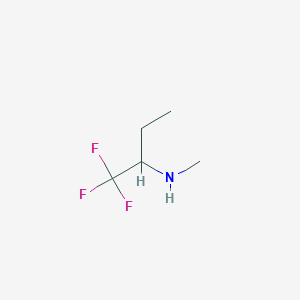
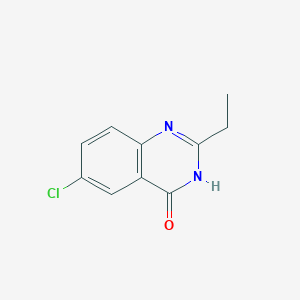
![Ethyl 2-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3186836.png)
